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Compound of Interest

Compound Name: Cephradine monohydrate

Cat. No.: B8180808

Get Quote

Executive Summary & Structural Basis
This guide provides a rigorous comparison between Cephradine monohydrate (First-

Generation Cephalosporin) and Cefaclor (Second-Generation Cephalosporin). While both

share the 7-aminocephalosporanic acid (7-ACA) core, their divergence at the C-3 position

dictates significant differences in antibacterial spectrum, beta-lactamase stability, and

pharmacokinetic profiles.

Cephradine: Characterized by a methyl group at C-3 and a partially hydrogenated phenyl

ring (1,4-cyclohexadienyl) at C-7. It functions as a classic first-generation agent with robust

Gram-positive coverage but limited Gram-negative penetration.

Cefaclor: A bioisostere of cephalexin where the C-3 methyl group is replaced by a chlorine

atom. This electron-withdrawing modification significantly enhances outer membrane

permeability in Gram-negative bacteria, particularly Haemophilus influenzae, but introduces

chemical instability (degradation) in aqueous environments relative to cephradine.
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The following diagram illustrates how specific structural modifications translate to functional

antibacterial differences.
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Caption: Structure-Activity Relationship (SAR) showing how the C-3 substituent dictates the

stability-permeability trade-off.

Antibacterial Spectrum Analysis
The primary distinction lies in the Gram-negative spectrum. Cefaclor is considered a "transition"

or true second-generation agent due to its expanded activity against H. influenzae and

Enterobacteriaceae.

Comparative MIC Data (µg/mL)
The following data aggregates standard MIC ranges derived from broth microdilution assays.
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Organism Cephradine (MIC₉₀) Cefaclor (MIC₉₀) Technical Insight

Gram-Positive

Staphylococcus

aureus (MSSA)
2.0 – 4.0 1.0 – 4.0

Comparable activity;

Cephradine is often

more stable against

Staphylococcal β-

lactamases.

Streptococcus

pyogenes
0.12 – 0.5 0.12 – 0.5

Highly effective; no

significant clinical

difference.

Streptococcus

pneumoniae
0.5 – 1.0 0.5 – 1.0 Comparable.

Gram-Negative

Escherichia coli 8.0 – 16.0 1.0 – 4.0

Cefaclor is 4-8x more

potent due to better

porin channel

penetration.

Haemophilus

influenzae (β-lac-)
16.0 – 32.0 2.0 – 4.0

Critical Differentiator:

Cephradine is

ineffective; Cefaclor is

a drug of choice.

Haemophilus

influenzae (β-lac+)
> 32.0 4.0 – 8.0

Cefaclor retains

activity against TEM-1

producing strains;

Cephradine does not.

Klebsiella

pneumoniae
16.0 – 64.0 4.0 – 8.0

Cefaclor

demonstrates superior

activity.

Proteus mirabilis 8.0 – 16.0 2.0 – 4.0
Cefaclor is more

potent.
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Mechanistic Insight: Beta-Lactamase Stability[1]
Staphylococcal Beta-Lactamases: Cephradine exhibits higher resistance to hydrolysis by S.

aureus beta-lactamases compared to Cefaclor.[1] In high-inoculum infections of MSSA,

Cephradine may maintain MIC values better than Cefaclor.

Gram-Negative Beta-Lactamases (TEM-1): Cefaclor is relatively stable against common

plasmid-mediated beta-lactamases found in H. influenzae and E. coli, whereas Cephradine

is hydrolyzed more readily or fails to penetrate the cell wall effectively to reach the PBP

target.

Experimental Validation Protocols
To validate these differences in a research setting, the following protocols are recommended.

These are designed to control for the known instability of Cefaclor in media.

Protocol A: Comparative Broth Microdilution (MIC
Determination)
Objective: Determine the precise MIC₅₀ and MIC₉₀ for both agents against a panel of H.

influenzae and S. aureus.

Materials:

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2] Note: For H. influenzae, use

Haemophilus Test Medium (HTM).

Standardized bacterial inoculum (

CFU/mL).[3]

Freshly prepared antibiotic stock solutions (solvent: phosphate buffer pH 6.0 for Cefaclor to

prevent degradation; water for Cephradine).

Workflow:

Stock Prep: Dissolve Cefaclor and Cephradine to 1024 µg/mL. Critical: Use Cefaclor

immediately; do not store refrozen aliquots due to half-life degradation.
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Dilution: Prepare serial two-fold dilutions in 96-well microtiter plates (Range: 64 µg/mL to

0.06 µg/mL).

Inoculation: Add 10 µL of standardized inoculum to 100 µL of broth in each well. Final

volume: 110 µL.

Incubation: Incubate at 35°C ± 2°C for 16–20 hours (ambient air).

Readout: Determine the lowest concentration with no visible growth.[4]

Protocol B: Time-Kill Kinetic Assay (Inoculum Effect)
Objective: Demonstrate the "Inoculum Effect" where Cefaclor efficacy diminishes at high

bacterial loads (

CFU/mL) due to enzymatic degradation, a phenomenon less pronounced in Cephradine for
Gram-positive organisms.

Workflow Diagram:

Culture Prep
(Log Phase)

Inoculum Adjustment
(Low: 5x10^5 vs High: 5x10^7)
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Caption: Workflow for Time-Kill Kinetics to assess bactericidal activity and inoculum effect.

Key Observation:

Cefaclor: At

CFU/mL with H. influenzae, regrowth is often observed after 8 hours due to antibiotic
degradation.

Cephradine: Shows slower killing kinetics against Gram-negatives but stable inhibition

against susceptible S. aureus even at higher inocula.

Pharmacokinetic Considerations for In Vivo Efficacy
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When translating in vitro MIC data to in vivo models, the pharmacokinetic (PK) profile must be

considered.

Half-Life (

): Cefaclor (

h) has a shorter half-life than Cephradine (~

h).

Bioavailability: Both are well-absorbed (>90%), but Cefaclor serum levels decline more

rapidly.

PK/PD Index: The driver of efficacy is Time > MIC (

).

Due to Cefaclor's instability and rapid elimination, frequent dosing is required to maintain

for organisms with MICs near the breakpoint (e.g., 4 µg/mL).

Cephradine provides a longer duration of coverage above MIC for highly susceptible

Gram-positive organisms, potentially allowing for less frequent dosing in non-severe

infections.

References
Bill, N. J., & Washington, J. A. (1977).[5][6][7] Comparison of in vitro activity of cephalexin,

cephradine, and cefaclor.[5][6][7][8][9][10][11][12] Antimicrobial Agents and Chemotherapy,

11(3), 470–474.[5][6][7]

Korzeniowski, O. M., Scheld, W. M., & Sande, M. A. (1977). Comparative Pharmacology of

Cefaclor and Cephalexin. Antimicrobial Agents and Chemotherapy, 12(2), 157–162.[13]

Philpott-Howard, J., & Williams, J. D. (1983). Activity of cephalosporin antibiotics against

Haemophilus influenzae.[7][14] Scandinavian Journal of Infectious Diseases, Suppl 39, 109–

111.[14]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/301005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC185688/
https://pubmed.ncbi.nlm.nih.gov/301005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC185688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC272818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC429981/
https://pubmed.ncbi.nlm.nih.gov/921255/
https://journals.asm.org/doi/pdf/10.1128/aac.11.3.470
https://pubmed.ncbi.nlm.nih.gov/500261/
https://pubmed.ncbi.nlm.nih.gov/301005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC185688/
https://pubmed.ncbi.nlm.nih.gov/900915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC185688/
https://pubmed.ncbi.nlm.nih.gov/6606223/
https://pubmed.ncbi.nlm.nih.gov/6606223/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neu, H. C., & Fu, K. P. (1978). Cefaclor: In Vitro Spectrum of Activity and Beta-Lactamase

Stability.[1][6] Antimicrobial Agents and Chemotherapy, 13(4), 584–588.[6]

Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for

Antimicrobial Susceptibility Testing. CLSI Supplement M100.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Comparative beta-lactamase resistance and antistaphylococcal activities of parenterally
and orally administered cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

2. journals.asm.org [journals.asm.org]

3. microbeonline.com [microbeonline.com]

4. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria
[jove.com]

5. Comparison of in vitro activity of cephalexin, cephradine, and cefaclor - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Cefaclor: In Vitro Spectrum of Activity and Beta-Lactamase Stability - PMC
[pmc.ncbi.nlm.nih.gov]

7. Susceptibility of Haemophilus influenzae type b to cefaclor and influence of inoculum size
- PMC [pmc.ncbi.nlm.nih.gov]

8. Comparison of the antibacterial spectra of cephalexin and cefaclor with those of
cephalothin and newer cephalosporins: reevaluation of the class representative concept of
susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

9. Comparison of In Vitro Antibacterial Activity of Three Oral Cephalosporins: Cefaclor,
Cephalexin, and Cephradine - PMC [pmc.ncbi.nlm.nih.gov]

10. Comparison of in vitro antibacterial activity of three oral cephalosporins: cefaclor,
cephalexin, and cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]

11. journals.asm.org [journals.asm.org]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/649992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352292/
https://www.benchchem.com/product/b8180808?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/649992/
https://pubmed.ncbi.nlm.nih.gov/649992/
https://journals.asm.org/doi/10.1128/jcm.00142-11
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://www.jove.com/t/23957/a-broth-microdilution-method-for-antibiotic-susceptibility-testing
https://www.jove.com/t/23957/a-broth-microdilution-method-for-antibiotic-susceptibility-testing
https://pubmed.ncbi.nlm.nih.gov/301005/
https://pubmed.ncbi.nlm.nih.gov/301005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC185688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC185688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC272818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC272818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC272818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC429981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC429981/
https://pubmed.ncbi.nlm.nih.gov/921255/
https://pubmed.ncbi.nlm.nih.gov/921255/
https://journals.asm.org/doi/pdf/10.1128/aac.11.3.470
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. The pharmacokinetics of the oral cephalosporins cefaclor, cephradine and cephalexin -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. Comparative pharmacology of cefaclor and cephalexin - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Activity of cephalosporin antibiotics against Haemophilus influenzae - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Comparison: Cephradine Monohydrate vs.
Cefaclor Antibacterial Activity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180808/docs#technical-comparison-cephradine-
monohydrate-vs-cefaclor-antibacterial-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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